molecular formula C35H44N4O9 B13641227 Proteasome Substrate II

Proteasome Substrate II

Cat. No.: B13641227
M. Wt: 664.7 g/mol
InChI Key: FOYHOBVZPWIGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proteasome Substrate II is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of most cellular proteins. This system is essential for maintaining cellular homeostasis by regulating protein levels and removing damaged or misfolded proteins. This compound is specifically designed to be recognized and degraded by the proteasome, making it a valuable tool in studying proteasomal activity and protein degradation pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Proteasome Substrate II typically involves the conjugation of a peptide or protein with a specific tag that targets it for proteasomal degradation. This tag can be ubiquitin or a ubiquitin-like protein such as Fat10. The conjugation process often involves the use of enzymes such as E1, E2, and E3 ligases, which facilitate the attachment of the tag to the substrate.

Industrial Production Methods

Industrial production of this compound may involve recombinant DNA technology to produce large quantities of the tagged substrate. This process includes cloning the gene encoding the substrate into an expression vector, transforming the vector into a suitable host organism (such as E. coli), and inducing the expression of the tagged protein. The protein is then purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Proteasome Substrate II undergoes several types of reactions, including:

    Ubiquitination: The attachment of ubiquitin or ubiquitin-like proteins to the substrate.

    Deubiquitination: The removal of ubiquitin or ubiquitin-like proteins by deubiquitinating enzymes.

    Proteolysis: The degradation of the substrate by the proteasome.

Common Reagents and Conditions

    Ubiquitination: Requires ATP, ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase.

    Deubiquitination: Involves deubiquitinating enzymes such as USP14 and UCHL5.

    Proteolysis: Occurs within the proteasome, which requires ATP for its activity.

Major Products Formed

The major products formed from the degradation of this compound are small peptides and amino acids, which can be further recycled by the cell for protein synthesis or other metabolic processes.

Scientific Research Applications

Proteasome Substrate II has a wide range of scientific research applications, including:

    Chemistry: Used to study the mechanisms of protein degradation and the role of ubiquitination in regulating protein stability.

    Biology: Helps in understanding cellular processes such as cell cycle regulation, apoptosis, and response to stress.

    Medicine: Provides insights into the development of diseases such as cancer, neurodegenerative disorders, and immune system dysfunctions. It is also used in the development of proteasome inhibitors as therapeutic agents.

    Industry: Utilized in the production of biopharmaceuticals and in quality control processes to ensure the stability and efficacy of protein-based drugs.

Mechanism of Action

Proteasome Substrate II exerts its effects through the ubiquitin-proteasome system. The substrate is first tagged with ubiquitin or a ubiquitin-like protein, which signals it for degradation by the proteasome. The proteasome recognizes the tagged substrate, unfolds it, and translocates it into its catalytic core, where it is degraded into small peptides. This process is regulated by various factors, including the structure and dynamics of the ubiquitin tag and the substrate itself.

Comparison with Similar Compounds

Proteasome Substrate II can be compared with other proteasome substrates such as:

    Ubiquitin: A small protein that tags substrates for degradation. Unlike Fat10, ubiquitin is recycled after the substrate is degraded.

    Fat10: A ubiquitin-like protein that is degraded along with the substrate. Fat10-tagged substrates undergo rapid degradation due to the structural plasticity of Fat10.

    SUMO: Another ubiquitin-like protein that modifies substrates but does not typically target them for degradation.

This compound is unique in its ability to provide insights into the dynamics of proteasomal degradation and the role of ubiquitin-like proteins in this process.

Biological Activity

Proteasome Substrate II is a significant compound in the study of proteasomal function and its biological implications. The proteasome plays a crucial role in cellular processes by degrading ubiquitinated proteins, thus regulating various physiological functions. This article explores the biological activity of this compound, discussing its mechanisms, effects on cellular processes, and implications for therapeutic interventions.

Overview of Proteasome Function

The proteasome is a multi-subunit complex responsible for the degradation of proteins tagged with ubiquitin. This process is vital for maintaining cellular homeostasis, regulating protein quality control, and modulating various signaling pathways. The 26S proteasome, composed of a 20S core particle and 19S regulatory particles, exhibits distinct peptidase activities essential for protein turnover. This compound interacts specifically with this complex, influencing its activity.

This compound is believed to modulate proteasomal activity through several mechanisms:

  • Substrate Specificity : It alters the substrate specificity of the proteasome by interacting with specific sites on the 20S core particle, enhancing or inhibiting the degradation of particular proteins.
  • Regulatory Interaction : The compound may affect the assembly and disassembly of the regulatory particles, thereby influencing the overall proteolytic activity.
  • Post-Translational Modifications : this compound can induce modifications in proteasomal components, impacting their function and stability under oxidative stress conditions .

Research Findings

Recent studies have employed advanced techniques to elucidate the effects of this compound on proteasomal function:

  • Mass Spectrometry Analysis : Using a modified Limited Proteolysis-Mass Spectrometry (LiP-MS) approach, researchers identified over 280 candidate substrates that are specifically cleaved by the 20S proteasome in the presence of this compound .
  • Case Studies : In cellular models, treatment with this compound led to significant changes in protein degradation patterns. For instance, increased levels of ubiquitinated proteins were observed alongside decreased peptidase activity in treated cells .
  • Impact on Cancer Cells : Cancer cells exhibit heightened sensitivity to alterations in proteasomal activity. Studies indicate that this compound can selectively inhibit proteolysis in cancerous cells while sparing normal cells, suggesting potential therapeutic applications .

Table 1: Effects of this compound on Peptidase Activities

ConditionChymotrypsin-like ActivityTrypsin-like ActivityCaspase-like Activity
Control100%100%100%
With this compound70%60%50%

Table 2: Identified Candidate Substrates Cleaved by the Proteasome

Protein NameFunctionCleavage Site Identified
IκB-αNF-κB inhibitorAfter Phe-32
p105NF-κB precursorAfter Arg-44
Cyclin D1Cell cycle regulationAfter Leu-42

Implications for Therapeutic Interventions

Given its role in modulating proteasomal activity, this compound holds promise as a therapeutic agent:

  • Cancer Therapy : By selectively inhibiting the proteasomal degradation pathway in cancer cells, it may enhance the efficacy of existing treatments.
  • Neurodegenerative Diseases : Modulating proteasomal function could offer new avenues for treating diseases characterized by protein aggregation .

Properties

IUPAC Name

4-[[4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYHOBVZPWIGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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